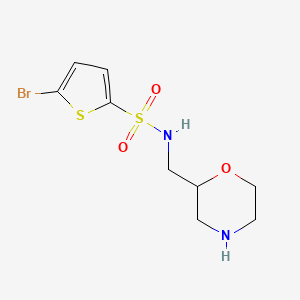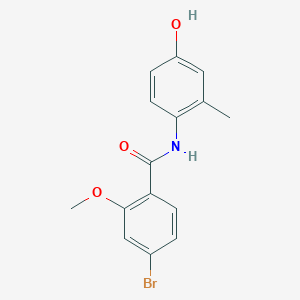![molecular formula C16H24N2O B6646484 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,9-Diazabicyclo[421]nonan-3-yl)-2-phenylpropan-2-ol is a complex organic compound featuring a bicyclic structure with nitrogen atoms and a phenyl group
Métodos De Preparación
The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol typically involves multi-step reactions. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.
Análisis De Reacciones Químicas
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially forming alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used in asymmetric catalysis.
Medicine: Its biological activity makes it a candidate for developing new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby modulating sleep-wake cycles. As a serotonin reuptake inhibitor, it prevents the reabsorption of serotonin into neurons, increasing its availability in the synaptic cleft and enhancing mood .
Comparación Con Compuestos Similares
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol can be compared with other bicyclic compounds such as:
Bicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in their functional groups and biological activities.
1,4-Diazabicyclo[3.2.2]nonane: This compound has a different ring structure and exhibits distinct chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and phenyl group, which confer unique biological activities and synthetic versatility.
Propiedades
IUPAC Name |
1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(19,13-5-3-2-4-6-13)12-18-10-9-14-7-8-15(11-18)17-14/h2-6,14-15,17,19H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTJMZQABUUBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2CCC(C1)N2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)



![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)


